molecular formula C₂₁H₂₀O₅ B1142142 (+/-)-COREY LACTONE, 5-(4-PHENYLBENZOATE) CAS No. 54382-73-9

(+/-)-COREY LACTONE, 5-(4-PHENYLBENZOATE)

Cat. No.: B1142142
CAS No.: 54382-73-9
M. Wt: 352.38
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Description

(+/-)-Corey Lactone, 5-(4-Phenylbenzoate) is a critically important chiral synthon in advanced organic synthesis, most notably as a versatile intermediate in the total stereo-controlled synthesis of a wide range of natural prostaglandins and their structural analogs . The compound serves as a foundational building block in the renowned Corey procedure, a milestone strategy for constructing the complex, functionalized cyclopentane core that is characteristic of prostaglandin hormones . Its primary research value lies in its use for the synthesis of prostaglandin drugs, including the development of potent antiglaucoma agents such as latanoprost and other novel therapeutic candidates . The racemic form of the Corey lactone derivative allows researchers to explore diverse synthetic pathways, including its application as a precursor for obtaining 9β-halogen-prostaglandins and other specialized cyclopentane intermediates, which are valuable synthons for creating new analogs and driving future pharmaceutical research . Ongoing scientific investigations continue to develop more efficient and enantioselective synthetic routes to the Corey lactone framework, underscoring its enduring significance in modern synthetic methodology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-19,22H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJVIFMPKWMGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for ± Corey Lactone, 5 4 Phenylbenzoate

Classical and Early Total Synthetic Routes to the Corey Lactone Skeleton

The foundational strategies for constructing the Corey lactone framework were pioneered by E.J. Corey and his group. These early routes are characterized by their ingenuity in controlling the relative stereochemistry of the densely functionalized cyclopentane (B165970) core.

Bicycloheptane (B81988) Route and Diels-Alder Strategy

A landmark in prostaglandin (B15479496) synthesis was the application of a bicyclo[2.2.1]heptane system, accessed through a Diels-Alder reaction, to establish the intricate stereochemistry of the Corey lactone. nih.govcaltech.edu This strategic approach elegantly addressed the challenge of controlling the four contiguous stereocenters of the cyclopentane ring. nih.gov

The synthesis commenced with a Diels-Alder cycloaddition between 5-methoxymethyl-1,3-cyclopentadiene and 2-chloroacrylonitrile. synarchive.comthieme-connect.com This reaction proceeds with high endo selectivity, establishing the desired relative stereochemistry of the substituents on the resulting bicycloheptene skeleton. The use of a copper(II) tetrafluoroborate (B81430) catalyst facilitated this key transformation. synarchive.comthieme-connect.com

Following the cycloaddition, a series of functional group manipulations were performed. The chloronitrile group was converted to a ketone, and a subsequent Baeyer-Villiger oxidation introduced the lactone functionality, yielding a bicyclic lactone intermediate. synarchive.comthieme-connect.com This oxidation step is crucial for forming the core lactone structure embedded within the bicyclic framework. thieme-connect.com The strategic application of the rigid bicycloheptane system allowed for precise control over the stereochemical outcomes of these transformations. thieme-connect.com

StepReactantsReagents/ConditionsProductKey Transformation
15-methoxymethyl-1,3-cyclopentadiene, 2-chloroacrylonitrileCu(BF₄)₂Bicyclo[2.2.1]heptene derivativeDiels-Alder Cycloaddition
2Bicyclo[2.2.1]heptene derivativeaq KOH, DMSOBicyclic ketoneHydrolysis of chloronitrile
3Bicyclic ketonemCPBA, NaHCO₃Bicyclic lactoneBaeyer-Villiger Oxidation

Halolactonization Approaches

Halolactonization, particularly iodolactonization, is a powerful method for the stereoselective synthesis of lactones and was a key step in Corey's synthetic route. wikipedia.org This intramolecular cyclization involves the reaction of an unsaturated carboxylic acid with a halogen source. wikipedia.org

In the context of the Corey lactone synthesis, after the Baeyer-Villiger oxidation and hydrolysis of the resulting ester, an iodolactonization reaction was employed. synarchive.comthieme-connect.com The reaction proceeds by the electrophilic addition of iodine to the double bond, forming a cyclic iodonium (B1229267) ion intermediate. The proximate carboxylate group then acts as an internal nucleophile, attacking the iodonium ion to form the γ-lactone ring with concomitant installation of an iodine atom. wikipedia.org This step is highly stereoselective, with the stereochemistry of the newly formed centers being directed by the existing stereocenters of the molecule. wikipedia.org The resulting iodolactone is a versatile intermediate that allows for further functionalization. wikipedia.org

Enantioselective and Stereocontrolled Synthetic Pathways

While the classical routes provided the racemic Corey lactone, significant efforts have been directed towards the development of enantioselective methods to access specific enantiomers, which are crucial for biological activity.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a more efficient alternative to the resolution of racemates for obtaining enantiomerically pure compounds.

A major advancement in the enantioselective synthesis of the Corey lactone was the development of chiral Lewis acid-catalyzed Diels-Alder reactions. nih.gov This approach introduces chirality at the very beginning of the synthetic sequence, during the key cycloaddition step. scielo.br

E.J. Corey pioneered the use of chiral oxazaborolidine catalysts, also known as Corey-Bakshi-Shibata (CBS) catalysts, for this purpose. scielo.br These catalysts can effectively control the facial selectivity of the Diels-Alder reaction between a diene and a dienophile. scielo.br In the synthesis of the Corey lactone, a chiral Lewis acid can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene from one face over the other. researchgate.net This results in the formation of the bicycloheptene adduct with high enantiomeric excess. scielo.br

For instance, the reaction of 5-(benzyloxymethyl)-1,3-cyclopentadiene with an acryloyl-type dienophile in the presence of a chiral aluminum catalyst has been shown to produce the Diels-Alder adduct with high enantioselectivity. scielo.br This enantiomerically enriched adduct can then be carried forward through the established synthetic sequence to yield the desired enantiomer of the Corey lactone. nih.gov

Catalyst TypeDienophile ActivationOutcome
Chiral Oxazaborolidine (CBS)Coordination to carbonyl oxygenHigh enantioselectivity in Diels-Alder adduct
Chiral Aluminum ComplexBidentate coordination to dienophileEnantiomerically enriched bicycloheptene product
Organocatalytic Domino Michael/Michael Reactions

A powerful strategy for constructing the densely functionalized cyclopentane core of the Corey lactone involves an organocatalytic domino Michael/Michael reaction. nih.govresearchgate.net This approach, often referred to as a formal [3+2] cycloaddition, efficiently establishes multiple stereocenters in a single, highly controlled operation. researchgate.net

The reaction typically involves the condensation of a Michael acceptor, such as ethyl 4-oxo-2-pentenoate, with an α,β-unsaturated aldehyde, like 3-(dimethylphenylsilyl)propenal. nih.govrsc.org The key to the high enantioselectivity of this transformation is the use of a chiral secondary amine organocatalyst, most notably a diphenylprolinol silyl (B83357) ether. researchgate.netrsc.orgelsevierpure.com The catalyst activates the α,β-unsaturated aldehyde by forming a chiral iminium ion, which then reacts with the enolate of the keto-ester. researchgate.net A subsequent intramolecular Michael addition affords the desired cyclopentanone (B42830) derivative with excellent control over the three contiguous stereogenic centers. nih.govrsc.org

CatalystReactant AReactant BSolventYieldEnantiomeric Excess (ee)
(R)-Diphenylprolinol silyl ether3-(Dimethylphenylsilyl)propenalEthyl 4-oxo-2-pentenoatei-PrOH90% (of cyclopentanone intermediate)>99%
(R)-137135136i-PrOH50% (overall, one-pot)>99%
Asymmetric Reductions (e.g., Corey-Bakshi-Shibata Reduction)

Asymmetric reduction of a prochiral ketone is a critical step in many synthetic routes to the Corey lactone. wikipedia.org The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for achieving this transformation with high enantioselectivity. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in combination with a borane (B79455) source (e.g., BH₃•THF) as the stoichiometric reducing agent. nrochemistry.comresearchgate.netwikipedia.org

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst, which activates the borane as a hydride donor. nrochemistry.com The catalyst's endocyclic boron atom acts as a Lewis acid, coordinating to the ketone's carbonyl oxygen. This ternary complex arranges the ketone in a sterically defined manner, forcing the hydride to attack from the less hindered face, thereby inducing high enantioselectivity in the resulting secondary alcohol. nrochemistry.comresearchgate.net This method has been widely applied in the synthesis of natural products due to its reliability and broad substrate scope. wikipedia.orgwikipedia.org

In the context of Corey lactone synthesis, following the creation of the cyclopentanone ring, a diastereoselective reduction of the ketone is necessary. nih.gov While the CBS reduction is a premier method for asymmetric reductions, some routes utilize bulky hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) to achieve high diastereoselectivity, guided by the existing stereocenters on the ring. nih.govresearchgate.net

Reduction MethodSubstrateReagent/CatalystKey Feature
Corey-Bakshi-Shibata (CBS) ReductionProchiral Ketone PrecursorChiral Oxazaborolidine, Borane (BH₃)Catalytic, high enantioselectivity
Diastereoselective ReductionCyclopentanone IntermediateLiAlH(OtBu)₃Substrate-controlled, high diastereoselectivity

Chemoenzymatic Synthetic Routes and Biocatalysis

Chemoenzymatic strategies leverage the high selectivity of enzymes for key transformations, offering an environmentally benign and efficient alternative to traditional chemical methods. nih.govsemanticscholar.org For the synthesis of chiral lactones like the Corey lactone, the biocatalytic Baeyer-Villiger oxidation is particularly relevant. researchgate.netnih.gov

This reaction is catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which utilize molecular oxygen and a cofactor (NADH or NADPH) to insert an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone. nih.govsemanticscholar.org A key advantage of BVMOs is their ability to perform highly enantioselective oxidations on racemic or prochiral ketones, providing access to enantiomerically pure lactones that are valuable intermediates. semanticscholar.orgresearchgate.netnih.gov

In a representative chemoenzymatic approach, a bicyclic ketone precursor can be subjected to a BVMO-catalyzed stereoselective oxidation to install the lactone functionality with high enantiomeric excess (e.g., >99% ee). researchgate.net This enzymatic step can be combined with subsequent chemical transformations to elaborate the side chains, demonstrating the power of integrating biocatalysis into complex molecule synthesis. researchgate.netnih.gov Another approach involves the synthesis of a bromohydrin as a radical equivalent of the Corey lactone, achieved through an enzymatic desymmetrization as a key step. researchgate.netnih.gov

Chiral Auxiliary-Mediated Syntheses

One of the foundational strategies for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This approach covalently attaches a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered. wikipedia.org

The classic Corey synthesis of prostaglandins (B1171923) utilized this strategy in a key asymmetric Diels-Alder reaction. wikipedia.org The dienophile, an acrylate (B77674) ester of a chiral alcohol such as (-)-8-phenylmenthol, reacts with a diene like 5-benzyloxymethylcyclopentadiene. wikipedia.org The bulky chiral auxiliary sterically blocks one face of the dienophile, forcing the cycloaddition to occur from the opposite face, thereby yielding the bicyclic product with high diastereoselectivity. This cycloadduct contains the core stereochemistry required for the Corey lactone, which is then elaborated in subsequent steps. wikipedia.org Other auxiliaries, such as oxazolidinones, have also been popularized for a variety of asymmetric transformations, including Diels-Alder reactions. wikipedia.org

Resolution Strategies for Racemic (±)-Corey Lactone Derivatives

When a synthesis produces a racemic mixture, a resolution step is required to separate the enantiomers. Both chemical and enzymatic methods are employed for the resolution of Corey lactone and its derivatives.

Chemical Resolution via Diastereoisomeric Salt Formation

A classical and widely used method for resolving racemates is through the formation of diastereomeric salts. wikipedia.orglibretexts.orglibretexts.org This technique is applicable to racemic mixtures of acids or bases. The principle involves reacting the racemate with a single, pure enantiomer of a chiral resolving agent (a chiral base for a racemic acid, or a chiral acid for a racemic base). libretexts.org This reaction produces a pair of diastereomeric salts.

Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.orglibretexts.org Once a diastereomeric salt is isolated in pure form, the resolving agent is removed by an acid-base extraction, liberating the desired enantiomer of the target compound. wikipedia.org Common resolving agents include naturally occurring chiral compounds like tartaric acid, brucine, and quinidine. libretexts.orgnih.gov This method has been applied to intermediates in prostaglandin synthesis. nih.gov

Enzymatic Resolution Techniques

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. chemrxiv.orgchemrxiv.org This strategy takes advantage of the stereoselectivity of enzymes, most commonly lipases, which can preferentially catalyze a reaction on one enantiomer of a racemic substrate. mdpi.com

For the resolution of racemic Corey lactone diol or its benzoate (B1203000) ester, lipase-catalyzed transesterification is a highly effective technique. mdpi.comnih.gov The racemic mixture is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other. nih.gov The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated product (one enantiomer) and the unreacted starting material (the other enantiomer). nih.govnih.gov These two compounds, having different functional groups, can then be easily separated by standard chromatographic methods. A wide variety of lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (lipase PS), have been successfully used for this purpose. mdpi.comnih.gov

EnzymeSubstrateAcyl DonorOutcome
Lipase PSRacemic Corey Lactone Intermediate (±)-107-Selective acetylation of (+)-107
Lipase AKRacemic Corey Lactone Intermediate (±)-107-Selective acetylation of (+)-107
Amano LipasesRacemic Corey Lactone 5-(4-phenylbenzoate)Vinyl AcetateKinetic resolution yielding enantiopure alcohol and ester
Candida antarctica Lipase B (CAL-B)Racemic 1,2-diolsVinyl AcetateHighly efficient kinetic resolution

Esterification Strategies for the 5-(4-Phenylbenzoate) Moiety

The introduction of the 4-phenylbenzoate group at the C-5 position of the Corey lactone diol is a crucial step that not only serves as a protecting group for the secondary alcohol but also facilitates purification due to the crystalline nature of the resulting product. harvard.edu This transformation is typically achieved through esterification, where the less sterically hindered secondary hydroxyl group is acylated.

A common strategy involves the initial selective protection of the primary hydroxyl group with a bulky protecting group, thereby leaving the secondary hydroxyl group available for esterification. Following the protection of the primary alcohol, the esterification is carried out using an activated form of 4-phenylbenzoic acid, such as the corresponding acyl chloride.

Detailed research findings indicate that the esterification of a protected Corey lactone intermediate can be achieved in high yields. For instance, in a closely related synthesis of a benzoate analog, the reaction of the primary alcohol-protected γ-lactone with benzoyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and pyridine (B92270) in toluene (B28343) afforded the desired ester in a 92% yield. researchgate.net This methodology is directly applicable to the synthesis of the 5-(4-phenylbenzoate) derivative.

The reaction conditions for the esterification step are critical to ensure high conversion and minimize side reactions. The use of a base such as pyridine is essential to neutralize the hydrochloric acid generated during the reaction when an acyl chloride is used. Catalytic amounts of DMAP are often employed to accelerate the reaction.

ReagentsCatalyst/BaseSolventYieldReference
4-Phenylbenzoyl chloridePyridine, DMAPTolueneHigh (inferred from analog) researchgate.net
Benzoyl chloride (for benzoate analog)Pyridine, DMAPToluene92% researchgate.net

Retrosynthetic Analysis and Strategic Disconnections of the Corey Lactone System

Fundamental Principles of Retrosynthetic Planning Applied to Corey Lactone

Retrosynthetic analysis, a concept developed by E.J. Corey for which he was awarded the Nobel Prize in Chemistry in 1990, is a problem-solving technique for designing organic syntheses. britannica.comnobelprize.orggangalib.org It involves the process of deconstructing a target molecule into simpler, commercially available or easily prepared starting materials through a series of imaginary "disconnections" or "transforms," which are the reverse of known chemical reactions. nobelprize.orgnobelprize.org13.235.221 This logical, step-by-step dissection of the target structure allows for the identification of potential synthetic pathways. nobelprize.org13.235.221

In the context of the Corey lactone, retrosynthetic analysis was instrumental in managing the molecule's inherent complexity, particularly the multiple stereocenters on the cyclopentane (B165970) core. researchgate.netnih.gov The analysis begins by identifying the key structural features of the lactone and envisioning reactions that could form them. Corey's approach for prostaglandins (B1171923), and by extension the Corey lactone, was based on a bicycloheptane (B81988) strategy. libretexts.orgyoutube.com

The key retrosynthetic steps applied to the Corey lactone diol, the immediate precursor to the 5-(4-phenylbenzoate) derivative, are outlined below:

Functional Group Interconversion (FGI): The lactone and alcohol functionalities are seen as arising from an earlier intermediate, such as a bicyclic ketone.

Baeyer-Villiger Oxidation Transform: The lactone ring is disconnected via a retro-Baeyer-Villiger oxidation, leading back to a bicyclo[2.2.1]heptanone system. This is a powerful simplification as it removes one of the rings and reduces stereochemical complexity. libretexts.org

Diels-Alder Cycloaddition Transform: The bicyclo[2.2.1]heptane skeleton is a classic adduct of a Diels-Alder reaction. Retrosynthetically, it is disconnected into a substituted cyclopentadiene (B3395910) and a ketene (B1206846) equivalent. This transform is highly strategic as the Diels-Alder reaction is well-known for its high degree of stereocontrol, allowing for the precise setup of the required stereocenters. libretexts.orgyoutube.com

This systematic deconstruction simplifies a complex polycyclic structure with multiple stereocenters into simple, achiral or readily available starting materials. nobelprize.org The power of this approach lies in its logical framework, which transforms the art of synthesis design into a more systematic science. nobelprize.org13.235.221

Key Disconnections Leading to Chiral Cyclopentane Precursors

The application of retrosynthetic principles to the Corey lactone reveals several key disconnections that strategically lead back to manageable chiral precursors. The landmark synthesis developed by Corey's laboratory illustrates this process effectively. nih.gov

The primary disconnection involves a retro-Baeyer-Villiger oxidation of the lactone, which simplifies the target to a bicyclo[2.2.1]heptanone derivative. This bicyclic ketone is then disconnected via a retro-Diels-Alder reaction. libretexts.org This leads to two fundamental building blocks: a substituted cyclopentadiene and a ketene or a ketene equivalent. libretexts.org This disconnection is crucial because it breaks down the fused ring system into two simpler, more accessible components.

A critical step in the forward synthesis, and therefore a key point in the retrosynthetic plan, is the iodolactonization reaction. libretexts.orgyoutube.com This step simultaneously forms the γ-lactone ring and introduces an iodine atom, which sets the stereochemistry at a key carbon center and can be removed later. youtube.com Retrosynthetically, this points to an unsaturated carboxylic acid as a precursor.

The table below summarizes the key retrosynthetic disconnections and the corresponding forward reactions used in Corey's classic synthesis.

Retrosynthetic Disconnection (Transform)Corresponding Synthetic Reaction (Forward Sense)Precursor Generated
Functional Group ProtectionDeprotectionCorey Lactone Diol
IodolactonizationReductive DehalogenationIodo-lactone
Baeyer-Villiger OxidationBaeyer-Villiger OxidationBicyclo[2.2.1]heptanone
Diels-Alder ReactionDiels-Alder CycloadditionSubstituted Cyclopentadiene & Dichloroketene

This strategic sequence of disconnections effectively reduces the complex target to simple starting materials like norbornadiene or cyclopentadiene. mdpi.com The stereochemistry of the final product is carefully controlled throughout the synthetic sequence, a direct result of the logical planning afforded by the retrosynthetic analysis. libretexts.org

Conceptualization of the Corey Lactone as a Universal Prostaglandin (B15479496) Synthon

The Corey lactone is widely recognized as a highly versatile and universal intermediate, or "synthon," for the synthesis of a vast array of prostaglandins and their analogues. gangalib.orgresearchgate.netrsc.org Its strategic value stems from the specific arrangement of functional groups on its rigid cyclopentane framework, which allows for the stereocontrolled introduction of the two characteristic prostaglandin side chains (the α-chain and the ω-chain). nih.gov

The key features of the Corey lactone that make it a universal synthon are:

Embedded Stereochemistry: The lactone contains the correct relative stereochemistry at four crucial contiguous stereocenters (C-8, C-9, C-11, and C-12 in the final prostaglandin structure) required for the natural prostaglandins. google.com This pre-established stereochemistry obviates the need for complex stereocontrol in later stages.

Differentiated Functional Groups: The molecule possesses distinct and readily modifiable functional groups. The primary alcohol (or a precursor) serves as the handle for introducing the α-chain, typically via a Wittig reaction after oxidation to an aldehyde (the "Corey aldehyde"). google.comresearchgate.net

Lactone Functionality: The lactone itself is a masked aldehyde. Reduction of the lactone to a lactol (a hemiacetal) provides the second aldehyde functionality needed to install the ω-side chain, also commonly via a Wittig-type olefination. youtube.com

Hydroxyl Group: The free hydroxyl group at what will become C-11 in the prostaglandin structure is crucial. The 4-phenylbenzoate group in the title compound serves as a protecting group for this alcohol. This protection is strategic, as it can be removed later in the synthesis. libretexts.org Furthermore, this bulky protecting group can direct the stereochemical outcome of subsequent reactions, such as the reduction of the C-15 ketone on the ω-chain to the desired (S)-alcohol. libretexts.org

The following table illustrates how the functional groups of the Corey lactone are transformed to construct the final prostaglandin structure (using Prostaglandin F₂α as an example).

Functional Group in Corey LactoneTransformation StepResulting Feature in Prostaglandin F₂α
Protected Primary AlcoholOxidation to Aldehyde, then Wittig Reactionα-side chain
LactoneReduction to Lactol, then Wittig Reactionω-side chain
Protected Secondary AlcoholDeprotectionC-11 Hydroxyl Group

Because of this strategic design, the Corey lactone has been utilized in the synthesis of numerous prostaglandins, including PGF₂α, PGE₂, and their analogues like latanoprost (B1674536) and bimatoprost. researchgate.netresearchgate.netresearchgate.net Its commercial availability is a testament to the efficiency and robustness of the synthetic route conceived through retrosynthetic analysis. google.com The development of this intermediate transformed prostaglandin synthesis from an academic curiosity into a practical method for producing these vital compounds on a large scale. nobelprize.orglibretexts.org

Derivatization and Advanced Synthetic Transformations of ± Corey Lactone, 5 4 Phenylbenzoate

Functional Group Interconversions at C-15 and C-11 Positions of the Lactone Core

The hydroxyl groups at the positions that will become C-11 and C-15 in the final prostaglandin (B15479496) structure are critical handles for synthetic manipulation. The 4-phenylbenzoate group at the C-11 precursor hydroxyl not only serves as a protecting group but also plays a crucial role in directing stereochemistry in subsequent reactions.

Key functional group interconversions at these positions primarily involve protection and deprotection sequences to allow for selective reactions at other sites of the molecule. The primary alcohol, the precursor to the C-15 hydroxyl group, is often oxidized to an aldehyde to enable the introduction of the lower side chain of the prostaglandin.

Table 1: Common Protecting Groups for Hydroxyl Functions in Corey Lactone Derivatives

PositionProtecting GroupReagents for IntroductionReagents for Removal
C-11 (secondary OH)p-Phenylbenzoyl (PPB)p-Phenylbenzoyl chloride, pyridine (B92270)K₂CO₃, MeOH
C-11 (secondary OH)Benzoyl (Bz)Benzoyl chloride, pyridineK₂CO₃, MeOH
C-11 (secondary OH)Tetrahydropyranyl (THP)Dihydropyran, p-TsOHAcetic acid, THF, H₂O
C-15 (primary OH)Silyl (B83357) ethers (e.g., TBDMS)TBDMSCl, imidazoleTBAF, THF

The choice of protecting group is strategic, often influencing the solubility and crystallinity of intermediates, which can be advantageous for purification. For instance, the p-phenylbenzoyl group is known to enhance the crystallinity of the Corey lactone.

Stereoselective Alkylation and Addition Reactions

The stereochemical integrity of the cyclopentane (B165970) core of the Corey lactone is paramount for the biological activity of the resulting prostaglandins (B1171923). Therefore, subsequent synthetic transformations, including alkylation and addition reactions, must proceed with a high degree of stereoselectivity.

One of the most elegant examples of stereocontrol is the construction of the Corey lactone core itself through a domino Michael/Michael reaction. This formal [3+2] cycloaddition, often mediated by chiral organocatalysts like diphenylprolinol silyl ethers, establishes three contiguous stereocenters with remarkable precision.

While direct alkylation on the lactone ring is less common, stereoselective additions to derivatives of the Corey lactone are fundamental. A key transformation is the Horner-Wadsworth-Emmons olefination of the "Corey aldehyde" (the oxidized form of the primary alcohol). This reaction stereoselectively forms the E-alkene of the ω-side chain.

Table 2: Key Stereoselective Reactions in the Elaboration of Corey Lactone

Reaction TypeSubstrateReagent/CatalystKey Outcome
Domino Michael/Michaelα,β-Unsaturated aldehyde and ester(R)-Diphenylprolinol silyl etherEnantioselective formation of the cyclopentanone (B42830) core
Horner-Wadsworth-EmmonsCorey aldehydePhosphonate (B1237965) ylideStereoselective formation of the (E)-enone in the ω-side chain
Ketone ReductionEnone intermediateZinc borohydrideStereoselective reduction to the (S)-alcohol at C-15

The bulky p-phenylbenzoyl group at the C-11 position can act as a stereodirecting group, influencing the facial selectivity of reagents approaching the cyclopentane core. libretexts.org

Oxidative and Reductive Transformations in Synthetic Elaboration

Oxidative and reductive transformations are central to the unmasking and modification of the functional groups within the Corey lactone framework, paving the way for the attachment of the prostaglandin side chains.

Oxidative Transformations:

The most critical oxidative step is the conversion of the primary hydroxyl group to an aldehyde, forming the "Corey aldehyde". google.com This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation to a carboxylic acid.

Common Reagents for the Oxidation of the Primary Alcohol:

Collins reagent (CrO₃·2pyridine)

Pyridinium chlorochromate (PCC)

Swern oxidation (oxalyl chloride, DMSO, triethylamine)

Reductive Transformations:

Reductive processes are equally important, particularly for the lactone carbonyl and the enone functionality introduced in the ω-side chain.

The lactone moiety is selectively reduced to a lactol (a cyclic hemiacetal) using sterically hindered hydride reagents. This unmasks the aldehyde functionality at C-1, which is then used to introduce the α-side chain via a Wittig reaction.

Table 3: Key Reductive Transformations and Reagents

Functional GroupProductReagent
LactoneLactol (Hemiacetal)Diisobutylaluminium hydride (DIBAL-H)
Enone (ketone)Allylic alcoholZinc borohydride, Lithium tri-sec-butylborohydride
AlkeneAlkaneH₂, Pd/C

The stereoselective reduction of the C-15 ketone in the ω-side chain is crucial for establishing the natural (S)-configuration of the hydroxyl group. The choice of reducing agent is critical to achieving high diastereoselectivity.

Regioselective and Stereospecific Modifications of the Core Lactone Scaffold

The rigid bicyclic structure of the Corey lactone allows for a high degree of regioselectivity and stereospecificity in its derivatization. One of the classic examples is the iodolactonization reaction used in some of the early syntheses of the Corey lactone framework. This reaction proceeds via a halonium ion intermediate, and the subsequent intramolecular attack by the carboxylate is highly stereospecific, leading to the formation of the γ-lactone with concomitant introduction of an iodine atom. The iodine can then be reductively removed. mdpi.com

The inherent stereochemistry of the lactone dictates the approach of reagents, leading to predictable outcomes. For example, the reduction of the ketone in the cyclopentanone precursor to the lactone with bulky reducing agents proceeds with high diastereoselectivity to afford the desired alcohol stereochemistry. nih.gov

Late-Stage Diversification Strategies Applied to Corey Lactone Derivatives

The Corey lactone is a quintessential example of a synthetic intermediate that enables late-stage diversification. From this common precursor, a wide array of prostaglandins and their analogues can be synthesized by varying the phosphonate and ylide reagents used to install the ω- and α-side chains, respectively. nih.gov

This strategy is highly efficient as it converges upon a common, stereochemically dense intermediate before diverging to the final targets. This approach has been instrumental in the synthesis of numerous clinically important prostaglandin analogues.

Table 4: Prostaglandin Analogues Synthesized from Corey Lactone Derivatives

Prostaglandin AnalogueTherapeutic UseKey Side Chain Modification
Latanoprost (B1674536)GlaucomaIsopropyl ester on α-chain, Phenyl group on ω-chain
BimatoprostGlaucomaEthyl amide on α-chain, Phenyl group on ω-chain
TravoprostGlaucomaIsopropyl ester on α-chain, Trifluoromethylphenoxy group on ω-chain
CloprostenolVeterinary medicineChloro-substituted phenoxy group on ω-chain
FluprostenolVeterinary medicineTrifluoromethyl-substituted phenoxy group on ω-chain

Recent advancements have also explored radical-based methods for the installation of the side chains, further expanding the toolkit for late-stage diversification from Corey lactone-derived intermediates. nih.gov This highlights the enduring importance of this scaffold in medicinal chemistry and organic synthesis.

Role of ± Corey Lactone, 5 4 Phenylbenzoate As a Chiral Building Block in Complex Molecule Synthesis

Precursor in the Total Synthesis of Prostaglandins (B1171923) and Thromboxanes

The landmark achievement in the field of prostaglandin (B15479496) synthesis is inextricably linked to the development and application of Corey lactones. researchgate.netrsc.org (±)-Corey Lactone, 5-(4-Phenylbenzoate) has emerged as a crucial intermediate, enabling the stereocontrolled synthesis of a wide array of prostaglandins and their analogs. nih.govnih.gov The phenylbenzoate group not only serves as a protecting group but also facilitates purification of intermediates through crystallization. libretexts.org The general strategy involves the sequential installation of the two side chains of the prostaglandin molecule onto the cyclopentane (B165970) core provided by the lactone. nih.govnih.gov

The synthesis typically begins with the oxidation of the primary alcohol of the Corey lactone to an aldehyde. google.com This aldehyde then undergoes a Horner-Wadsworth-Emmons reaction to introduce the ω-side chain. google.com Subsequently, the lactone moiety is reduced to a lactol (a cyclic hemiacetal), which is then subjected to a Wittig reaction to append the α-side chain, ultimately leading to the target prostaglandin. google.com

(±)-Corey Lactone, 5-(4-Phenylbenzoate) is a foundational starting material for the synthesis of Prostaglandin F2α (PGF2α) and Prostaglandin E2 (PGE2) analogs, many of which are potent therapeutic agents. researchgate.net A notable example is the synthesis of latanoprost (B1674536), a PGF2α analog used in the treatment of glaucoma. researchgate.net The synthesis of these analogs generally follows the established Corey strategy, with modifications in the phosphonate (B1237965) ylides used in the Horner-Wadsworth-Emmons reaction and the phosphonium (B103445) ylides in the Wittig reaction to construct the desired side chains. google.com

The stereochemistry of the newly introduced chiral centers in the side chains is a critical aspect of these syntheses. The p-phenylbenzoyl group at C-11 in the Corey lactone intermediate can act as a directing group, influencing the stereochemical outcome of subsequent reactions. libretexts.org

Prostaglandin AnalogTherapeutic UseKey Synthetic Reactions from Corey Lactone
PGF2α Analogs (e.g., Latanoprost) GlaucomaOxidation, Horner-Wadsworth-Emmons, Lactone Reduction, Wittig Reaction
PGE2 Analogs VariousOxidation, Horner-Wadsworth-Emmons, Lactone Reduction, Wittig Reaction, Oxidation of C9-OH

Prostaglandin endoperoxides, such as PGG2 and PGH2, are unstable biological precursors to prostaglandins and thromboxanes. While the direct synthesis of these highly reactive molecules is challenging, synthetic analogs have been prepared to study their biological activity. The structural framework provided by Corey lactone derivatives is amenable to the construction of these endoperoxide synthons. Organopalladium-based approaches have been developed for the synthesis of prostaglandin endoperoxide analogs, utilizing bicyclic alkene precursors that are conceptually derived from the Corey lactone scaffold. documentsdelivered.com

Utility in the Construction of Non-Prostanoid Natural Product Scaffolds

The synthetic utility of lactones derived from the Corey methodology extends beyond the realm of prostanoids. The Corey-Nicolaou macrolactonization, a powerful technique for the formation of large-membered rings, has been employed in the total synthesis of several complex non-prostanoid natural products. nih.gov This demonstrates the broader applicability of the chemical principles and intermediates developed in the context of prostaglandin synthesis.

Non-Prostanoid Natural ProductKey Synthetic Strategy Involving Lactone Chemistry
Brefeldin A Macrolactonization
Erythronolide B Macrolactonization
Enterobactin (B1671361) Macrolactonization of a triserine (B1365512) lactone
(±)-Vermiculine Macrolactonization

While the direct use of (±)-Corey Lactone, 5-(4-Phenylbenzoate) in the synthesis of these specific natural products is not always the case, the underlying strategies of stereocontrol and lactone manipulation are central. For instance, the synthesis of the macrocyclic antibiotic Erythronolide B by Corey and coworkers involved a key macrolactone ring closure reaction developed within their research group. scite.aiscribd.com Similarly, early syntheses of the siderophore enterobactin utilized a macrolactonization approach to form the cyclic triserine lactone core. nih.govnih.govrsc.org

Applications in the Synthesis of Diverse Pharmaceutically Relevant Scaffolds as Chemical Intermediates

The chiral cyclopentane framework of (±)-Corey Lactone, 5-(4-Phenylbenzoate) makes it a valuable starting material for a variety of other pharmaceutically relevant scaffolds beyond prostaglandins. Its stereochemically defined structure allows for the synthesis of enantiomerically pure complex molecules.

One notable example is its use as a precursor for carbocyclic nucleoside analogs, which are an important class of antiviral and anticancer agents. The cyclopentane ring of the Corey lactone can be functionalized to mimic the ribose sugar of natural nucleosides.

Furthermore, derivatives of Corey lactone serve as intermediates in the synthesis of other complex therapeutic agents. For instance, the synthesis of certain pharmaceutical intermediates relies on the stereocontrolled functionalization of the cyclopentane ring system derived from Corey lactone. sandoopharma.com The principles of lactone activation and ring-opening developed in the context of prostaglandin synthesis are broadly applicable to the construction of a wide range of complex organic molecules with potential therapeutic applications.

Advanced Analytical and Spectroscopic Methodologies in Corey Lactone Research

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Enantioseparation and Purity Assessment

The separation of enantiomers and the assessment of chemical purity are critical steps in the synthesis of single-enantiomer pharmaceuticals derived from chiral building blocks like Corey lactone derivatives. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the chiral resolution of racemic mixtures.

For the enantioseparation of Corey lactone derivatives, polysaccharide-based chiral stationary phases (CSPs) have proven to be particularly effective. These CSPs, often composed of amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support, provide the chiral environment necessary to differentiate between enantiomers. A study on the related Corey lactone diol demonstrated successful enantioseparation using both HPLC and SFC with an amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) coated CSP. nih.govresearchgate.net While specific conditions for (+/-)-COREY LACTONE, 5-(4-PHENYLBENZOATE) are not extensively reported, a patent discloses a method for the analytical separation of Corey lactone benzoate (B1203000) enantiomers using an amylose-based chiral column with a normal-phase mobile system. google.com

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase HPLC, mixtures of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) are commonly employed. google.com The ratio of these solvents can be adjusted to fine-tune the retention and resolution of the enantiomers. For SFC, supercritical carbon dioxide is used as the main mobile phase component, often with a polar co-solvent like methanol (B129727) or ethanol to enhance solubility and improve peak shape. SFC is often considered a "greener" alternative to HPLC due to the reduced use of organic solvents.

Purity assessment is typically performed using standard reversed-phase HPLC methods, often with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives to improve peak shape. A purity of ≥98.0% is often reported for commercially available (-)-Corey Lactone 4-Phenylbenzoate as determined by HPLC. fishersci.com

Below is an illustrative data table summarizing typical HPLC conditions for the enantioseparation of a related Corey lactone benzoate, based on patent literature. google.com

ParameterCondition
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column Amylose tris(S)-α-methylbenzylcarbamate coated on silica gel (250 x 4.6 mm, 5.0 µm)
Mobile Phase n-Hexane / Isopropanol (volume ratio from 90:10 to 85:15) or n-Hexane / Ethanol (volume ratio from 95:5 to 84:16)
Flow Rate 0.4 - 1.5 mL/min
Detection Wavelength 230 nm
Column Temperature Room Temperature
Injection Volume 5 - 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation (e.g., 1D NOE, NOESY experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For complex stereochemical assignments, as in the case of Corey lactone derivatives, advanced NMR experiments such as 1D Nuclear Overhauser Effect (NOE) and 2D NOE Spectroscopy (NOESY) are invaluable. These techniques provide information about the spatial proximity of protons within a molecule, which is crucial for determining relative stereochemistry. acdlabs.comlibretexts.org

The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances, typically up to 5 Å. uchicago.edu

In a 1D NOE experiment, a specific proton resonance is selectively irradiated, and the resulting intensity changes in other proton signals are observed. An enhancement of a signal indicates that the corresponding proton is in close spatial proximity to the irradiated proton. For (+/-)-COREY LACTONE, 5-(4-PHENYLBENZOATE), irradiating specific protons on the bicyclic lactone core and observing NOEs to other protons would allow for the confirmation of the cis and trans relationships between substituents.

A 2D NOESY experiment provides a more comprehensive view of all the through-space proton-proton interactions in a single experiment. The NOESY spectrum displays cross-peaks between protons that are close in space. For lactone derivatives, NOESY experiments can be used to definitively establish the ring-size and the relative stereochemistry of the substituents. ufrgs.br For instance, a strong NOE between protons on adjacent stereocenters would confirm their cis relationship.

The following table provides hypothetical 1H NMR chemical shifts for key protons in the Corey lactone core and the expected NOESY correlations that would be used to confirm the relative stereochemistry.

ProtonHypothetical Chemical Shift (ppm)Expected NOESY Cross-Peaks with:Stereochemical Information
H-3a2.8H-4, H-6aConfirms ring junction stereochemistry
H-42.5H-3a, H-5, CH2OHConfirms cis relationship to H-3a and proximity to the hydroxymethyl group
H-55.2H-4, H-6, H-6aConfirms trans relationship to H-4 and cis relationship to H-6a
H-6a4.9H-3a, H-5Confirms ring junction stereochemistry and cis relationship to H-5

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While NMR spectroscopy is powerful for determining relative stereochemistry, X-ray crystallography provides the most unambiguous method for the determination of both the relative and absolute stereochemistry of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the molecule, which provides a detailed three-dimensional map of the electron density, and thus the precise arrangement of atoms in the crystal lattice.

For a chiral molecule like (-)-Corey lactone 5-(4-phenylbenzoate), obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal confirmation of the stereochemical assignments made by other techniques. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state.

The determination of the absolute configuration using X-ray crystallography is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. By collecting a complete dataset and carefully analyzing the intensities of Friedel pairs (reflections that are mirror images of each other), the absolute configuration can be determined, typically expressed by the Flack parameter.

ParameterHypothetical Value
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 8.1 Å, b = 12.5 Å, c = 18.2 Å
Volume 1842.1 Å3
Z (Molecules per unit cell) 4
Calculated Density 1.27 g/cm3
Final R-factor < 0.05
Absolute Configuration Parameter (Flack) ~0.0(1)

Computational and Theoretical Studies on Corey Lactone Systems

Conformational Analysis and Stereochemical Predictions via Molecular Modeling

Molecular modeling serves as a powerful tool for investigating the three-dimensional structure and conformational landscape of flexible molecules like Corey lactone derivatives. Through techniques such as ab initio computations, researchers can predict the most stable conformations and understand the intricate balance of forces that govern their geometry.

A detailed study on four Corey lactone derivatives, including the 5-(4-phenylbenzoate) ester, utilized ab initio calculations to analyze their conformational flexibility. acs.orgcas.cznih.gov Despite the presence of a rigid bicyclic lactone core, the study revealed significant differences in the conformational behaviors of the derivatives, largely influenced by the nature of the substituent groups, hydrogen bonding, and solvent effects. acs.orgcas.cznih.gov

For the Corey lactone 5-(4-phenylbenzoate), computational analysis identified the lowest-energy conformation, which is considered the most populated and provides a basis for interpreting experimental data, such as infrared (IR) and vibrational circular dichroism (VCD) spectra. cas.cz These computational models are crucial for correlating specific spectral features with distinct conformational arrangements, thereby aiding in the stereochemical assignment and purity assessment of synthetic intermediates. acs.orgcas.cznih.gov

Table 1: Summary of Computational Methods in Conformational Analysis

Computational TechniqueApplication to Corey Lactone SystemsKey Findings
Ab initio ComputationsPrediction of lowest-energy conformations of Corey lactone derivatives, including the 5-(4-phenylbenzoate). acs.orgcas.czRevealed conformational differences based on substituents and solvent effects. acs.orgcas.cz
Molecular MechanicsGeneral approach for estimating steric and torsional interactions to determine stable conformers.Not specifically detailed in the provided sources for this compound, but a standard preliminary method.
VCD Spectra SimulationCorrelation of theoretical conformations with experimental vibrational circular dichroism spectra. cas.czAllows for the validation of predicted structures and aids in stereochemical analysis. cas.cz

Elucidation of Reaction Mechanisms and Transition States using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard tool for elucidating complex organic reaction mechanisms, allowing for the calculation of energies of reactants, products, intermediates, and, crucially, transition states. While specific DFT studies on the synthesis of (+/-)-COREY LACTONE, 5-(4-PHENYLBENZOATE) are not extensively detailed in the available literature, the key reactions involved in the synthesis of the Corey lactone core are well-studied subjects for DFT analysis.

Two pivotal reactions in many synthetic routes to the Corey lactone are the Baeyer-Villiger oxidation and iodolactonization.

Baeyer-Villiger Oxidation: This reaction converts a cyclic ketone into a lactone. DFT calculations are instrumental in studying the mechanism of this oxidation, particularly in determining the rate-determining step and understanding the migratory aptitude of different substituent groups. nih.gov Theoretical studies on various ketones have shown that the first transition state is typically rate-determining. nih.gov DFT can model the Criegee intermediate and the subsequent rearrangement, providing energetic profiles that explain the regioselectivity of the oxygen insertion.

Iodolactonization: This is an intramolecular cyclization of an unsaturated carboxylic acid in the presence of iodine. wikipedia.org The mechanism involves the formation of an iodonium (B1229267) ion, which is then attacked by the internal carboxylate nucleophile. wikipedia.org DFT calculations can be employed to model the transition states for the formation of the iodonium ion and the subsequent ring-closing step. researchgate.net Such studies help in understanding the stereochemical outcome of the reaction, which is critical in the synthesis of prostaglandins (B1171923) where specific stereoisomers are required. wikipedia.org

Table 2: Application of DFT in Analyzing Key Synthetic Reactions

ReactionMechanistic AspectRole of DFT
Baeyer-Villiger OxidationTransition state analysis, migratory aptitudeCalculation of activation energies for different pathways, modeling of the Criegee intermediate. nih.gov
IodolactonizationStereoselectivity, transition state geometryModeling the formation of the iodonium ion and the subsequent intramolecular nucleophilic attack to predict stereochemical outcomes. wikipedia.orgresearchgate.net

By applying DFT to these and other reactions in the synthetic sequence, chemists can gain a predictive understanding of reactivity and selectivity, enabling the optimization of reaction conditions and the avoidance of unwanted side products.

Computational Approaches to Rational Design of Novel Corey Lactone Derivatives for Synthetic Applications

The Corey lactone scaffold is a cornerstone in the synthesis of prostaglandins and their analogues. nih.govmdpi.comnih.gov Computational methods are increasingly being used for the rational design of novel derivatives with potentially enhanced or modified biological activities or improved synthetic accessibility. nih.gov

The process of rational design involves several computational techniques:

Molecular Docking: This method predicts the preferred orientation of a designed molecule when bound to a biological target, such as an enzyme or receptor. Starting with the Corey lactone framework, new functional groups can be added in silico, and the resulting derivatives can be docked into the active site of a target protein (e.g., cyclooxygenase enzymes for prostaglandin (B15479496) analogues) to estimate their binding affinity.

Quantitative Structure-Activity Relationships (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By synthesizing a small library of Corey lactone derivatives and measuring their activity, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis.

De Novo Design: These computational algorithms can build novel molecular structures from scratch within the constraints of a target's binding site. By using the Corey lactone as a starting fragment, these programs can suggest novel modifications that are predicted to have high binding affinity.

These computational strategies accelerate the discovery process by prioritizing the synthesis of compounds with the highest likelihood of success, thereby saving significant time and resources. nih.gov The design of novel prostaglandin E2 analogues, for instance, often begins with the Corey lactone structure, with computational tools guiding the modifications to achieve desired therapeutic profiles. nih.govresearchgate.net

Table 3: Computational Tools for Rational Derivative Design

Design ApproachMethodologyApplication for Corey Lactone Derivatives
Molecular DockingPredicts binding mode and affinity of a ligand to a receptor.Designing prostaglandin analogues with improved binding to target enzymes.
QSARCorrelates chemical structure with biological activity.Predicting the biological activity of novel Corey lactone derivatives before synthesis.
De Novo DesignGenerates novel molecular structures with desired properties.Creating entirely new derivatives based on the Corey lactone scaffold to fit a specific biological target.

Q & A

Q. What safety protocols are essential when handling (±)-Corey lactone in cell-based assays?

  • Methodological Answer : Conduct cytotoxicity screening (MTT assay) at concentrations ≥10 μM. Use secondary containment (e.g., biosafety cabinets) for in vitro work. Dispose of waste via incineration, adhering to EPA guidelines (40 CFR Part 261). Document all procedures in institutional EH&S databases, referencing CAS 54382-73-9 for hazard classification .

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